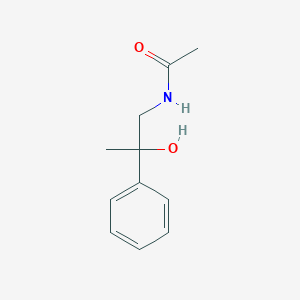

N-(2-hydroxy-2-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxy-2-phenylpropyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a hydroxyl group (-OH) and an acetamide group (-NHCOCH3) attached to a phenylpropyl backbone

Mechanism of Action

Target of Action

N-(2-hydroxy-2-phenylpropyl)acetamide, also known as NA-2, primarily targets Toll-like receptors (TLR-2 and TLR-4) . These receptors are key recognition structures of the immune system and have emerged as potential contributors to inflammation observed in human and rodent models of arthritis .

Mode of Action

NA-2 interacts with its targets, TLR-2 and TLR-4, modulating their activity. This modulation leads to a significant decrease in the expression of TLRs mRNA . The compound’s interaction with these targets results in changes that suppress joint inflammation and related symptoms .

Biochemical Pathways

NA-2 affects the RANKL pathway in collagen-induced arthritis (CIA) model in rats . It also suppresses the TLRs-mediated joint inflammation . The compound’s action on these pathways leads to a decrease in the level of pro-inflammatory markers, IL-1β and TNF-α .

Result of Action

The action of NA-2 results in a significant reversal of deficit seen in body weights of arthritic control group, a parallel decrease in paw edema, and transmission of nociception . Remission of the clinical signs and nociception is associated with improved histology . Furthermore, NA-2 treatment significantly decreases the level of IL-1β and TNF-α in the supernatants of cultured splenocytes .

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-phenylpropyl)acetamide has been found to interact with c-Fos protein and mRNA in the brain of adjuvant-induced arthritic rats . The compound inhibits the expression of c-Fos, an immediate early gene that is overexpressed during peripheral and central noxious conditions .

Cellular Effects

The effects of this compound on cells have been studied in the context of rheumatoid arthritis . The compound has been found to block the development of arthritis-induced c-Fos protein and mRNA expression and peripheral edema . It also significantly reduces the gait deficits which were otherwise observed in the arthritic control group .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of c-Fos protein and mRNA expression . This inhibition can be used as a marker for neuronal activity/excitability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)acetamide typically involves the reaction of 2-phenylpropylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: The major products include 2-phenylpropanoic acid or 2-phenylpropanone.

Reduction: The major product is 2-phenylpropylamine.

Substitution: The major products depend on the substituent introduced, such as 2-chloro-2-phenylpropylacetamide or 2-alkyl-2-phenylpropylacetamide.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the phenylpropyl group.

2-hydroxy-N-phenylacetamide: Similar but with a different substitution pattern on the phenyl ring.

N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.

Uniqueness

N-(2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of both a hydroxyl group and an acetamide group on a phenylpropyl backbone

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(13)12-8-11(2,14)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWZMZGUTVVQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)

![8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507798.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2507800.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)

![4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)

![4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2507812.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)